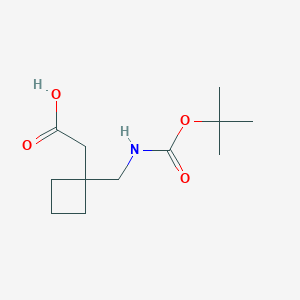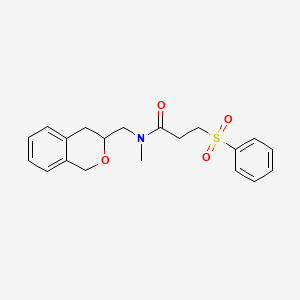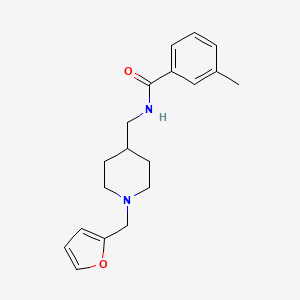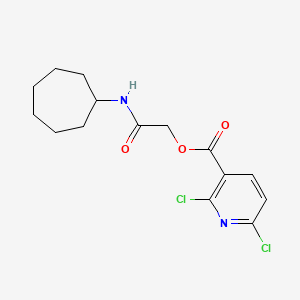
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate, also known as CDMDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMDC is a potent inhibitor of certain enzymes, which makes it a valuable tool in the study of biochemical pathways and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been extensively used in scientific research as an inhibitor of certain enzymes. One of the most notable applications of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is in the study of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been shown to inhibit the activity of JAK2, a key enzyme in this pathway, and has been used to investigate the role of JAK/STAT signaling in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate exerts its inhibitory effects by binding to the catalytic domain of enzymes and blocking their activity. In the case of JAK2, (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate binds to the ATP-binding site of the enzyme and prevents the transfer of phosphate groups to downstream targets. This results in the inhibition of JAK/STAT signaling and the downstream effects of this pathway.
Biochemical and Physiological Effects:
(Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is inhibiting. Inhibition of JAK2, for example, can lead to the suppression of immune cell activation and the reduction of inflammation. (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate is its potency as an enzyme inhibitor. It is effective at relatively low concentrations, which makes it a valuable tool in the study of biochemical pathways. However, the specificity of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate for certain enzymes can also be a limitation, as it may not be effective against other targets. Additionally, the high cost and low availability of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of JAK2, which could have applications in the treatment of autoimmune disorders and cancer. Another area of research is the investigation of the effects of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate on other enzymes and biochemical pathways, which could lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods for (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate could improve its availability and reduce its cost, making it more accessible to researchers.
Synthesemethoden
The synthesis of (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate involves a multi-step process that begins with the reaction of 2,6-dichloropyridine-3-carboxylic acid with cycloheptylamine to form the corresponding amide. The amide is then treated with methyl chloroformate to produce (Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate. The overall yield of the synthesis is approximately 40%, and the purity of the compound can be improved through recrystallization.
Eigenschaften
IUPAC Name |
[2-(cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-8-7-11(14(17)19-12)15(21)22-9-13(20)18-10-5-3-1-2-4-6-10/h7-8,10H,1-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCZAHQZUDEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)

![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)
![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)
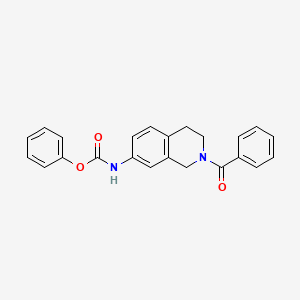
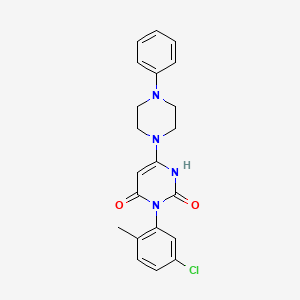
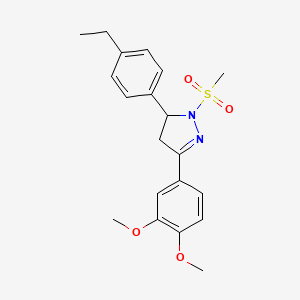
![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)
